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Compound of Interest

Compound Name: Coniferyl acetate

Cat. No.: B1252813 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of coniferyl acetate, a

phenylpropanoid of interest in various research fields. This document details its chemical

structure, IUPAC nomenclature, physicochemical properties, and provides a detailed protocol

for its synthesis. While specific experimental data on the biological activities of coniferyl
acetate is limited in publicly available literature, this guide also discusses the known activities

of structurally related compounds to provide a basis for future research.

Chemical Structure and Nomenclature
Coniferyl acetate is an organic compound derived from coniferyl alcohol, a key monolignol in

the biosynthesis of lignin. The acetylation occurs at the primary alcohol group of the propenyl

side chain.

Chemical Structure:
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IUPAC Name: [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate[1]

Synonyms: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, Coniferyl alcohol

acetate[1]

Molecular Formula: C₁₂H₁₄O₄[1]

Molecular Weight: 222.24 g/mol [1]

Physicochemical Properties
A summary of the key physicochemical properties of coniferyl acetate is presented in Table 1.

These values are primarily computed estimates from publicly available chemical databases.
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Property Value Source

Molecular Weight 222.24 g/mol PubChem[1]

Molecular Formula C₁₂H₁₄O₄ PubChem[1]

XLogP3 2 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 222.089209 g/mol PubChem[1]

Monoisotopic Mass 222.089209 g/mol PubChem[1]

Synthesis of Coniferyl Acetate
Coniferyl acetate can be synthesized from its precursor, coniferyl alcohol, through an

acetylation reaction. The following protocol is a standard procedure for the acetylation of

primary alcohols using acetic anhydride and pyridine.

Experimental Protocol: Acetylation of Coniferyl Alcohol
Materials:

Coniferyl alcohol

Acetic anhydride (Ac₂O)

Anhydrous pyridine

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel)

UV lamp

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve coniferyl alcohol (1.0 equivalent)

in anhydrous pyridine (5-10 mL per gram of alcohol) under an inert atmosphere (e.g.,

nitrogen or argon). Cool the solution to 0 °C in an ice bath.

Acetylation: To the cooled solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl

group) dropwise while stirring.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours. Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g.,

hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting material (coniferyl alcohol)

and the appearance of a new, less polar spot (coniferyl acetate) indicates the reaction is

proceeding.

Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the excess

acetic anhydride by the slow addition of methanol or water.

Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory

funnel. Wash the organic layer successively with 1 M HCl to remove pyridine, followed by
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saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude coniferyl acetate.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of hexane and ethyl acetate as the eluent to yield pure coniferyl acetate.

Coniferyl Alcohol

Reaction at 0°C to RTAcetic Anhydride

Pyridine (catalyst)

Work-up & Purification Coniferyl Acetate

Click to download full resolution via product page

Synthesis workflow for coniferyl acetate.

Spectroscopic Data (Predicted and from Related
Compounds)
Detailed experimental spectroscopic data for coniferyl acetate is not readily available in the

searched literature. However, based on the known spectra of coniferyl alcohol and other similar

acetate esters, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Predicted)
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Chemical Shift (δ) (ppm) Multiplicity Assignment

~2.1 s -OCOCH₃

~3.8 s -OCH₃

~4.7 d -CH₂-OAc

~5.8 s Ar-OH

~6.1 dt =CH-CH₂-

~6.6 d Ar-H

~6.8 dd Ar-H

~6.9 d Ar-H

~6.5 d Ar-CH=CH-

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm) Assignment

~21 -OCOCH₃

~56 -OCH₃

~65 -CH₂-OAc

~110 Ar-CH

~115 Ar-CH

~120 Ar-CH

~123 =CH-CH₂-

~130 Ar-C

~134 Ar-CH=CH-

~145 Ar-C-O

~147 Ar-C-O

~171 -OC=O
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Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad O-H stretch (phenolic)

3100-3000 Medium
C-H stretch (aromatic and

vinylic)

2950-2850 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1600, ~1510 Medium-Strong C=C stretch (aromatic)

~1240 Strong C-O stretch (ester)

~1150 Strong C-O stretch (ether)

Potential Biological Activities (Based on Related
Compounds)
While direct experimental data on the biological activities of coniferyl acetate is scarce, the

activities of its parent compound, coniferyl alcohol, and other related phenylpropanoids and

acetates provide valuable insights into its potential therapeutic properties.

Anti-inflammatory Activity
Coniferyl aldehyde, a structurally similar compound, has been shown to inhibit the inflammatory

effects of leptomeningeal cells by suppressing the JAK2 signaling pathway[2]. Other acetate-

containing compounds have also demonstrated anti-inflammatory effects[3]. It is plausible that

coniferyl acetate may exhibit similar anti-inflammatory properties by modulating key

inflammatory pathways.

Antioxidant Activity
Phenylpropanoids, including coniferyl alcohol, are well-known for their antioxidant properties

due to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to

scavenge free radicals. The antioxidant activity of coniferyl acetate is expected to be retained,
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although the acetylation of the primary alcohol may slightly modify its overall antioxidant

capacity and lipophilicity.

Cytotoxic Activity
The cytotoxic potential of coniferyl acetate against cancer cell lines has not been extensively

studied. However, various derivatives of cinnamaldehyde, a related compound, have been

reported to possess anticancer activities[4]. Further investigation is warranted to evaluate the

cytotoxic effects of coniferyl acetate on different cancer cell lines.

Experimental Protocols for Biological Assays
To facilitate further research into the biological activities of coniferyl acetate, the following are

generalized protocols for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Sample preparation: Prepare a series of dilutions of coniferyl acetate in methanol.

Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH

solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity for each concentration

and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the

DPPH radicals).

Prepare DPPH and
Coniferyl Acetate Solutions

Mix DPPH and Sample
in 96-well plate

Incubate in dark
(30 min, RT)

Measure Absorbance
at 517 nm

Calculate % Inhibition
and IC50 Antioxidant Activity
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Click to download full resolution via product page

Workflow for the DPPH antioxidant assay.

Griess Assay for Nitric Oxide Inhibition (Anti-
inflammatory Activity)

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS

and antibiotics.

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of coniferyl acetate for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to

induce nitric oxide (NO) production.

Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess

reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

Measurement: After 10 minutes, measure the absorbance at 540 nm.

Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard

curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

MTT Assay (Cytotoxicity)
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to

attach overnight.

Treatment: Treat the cells with a range of concentrations of coniferyl acetate for 24, 48, or

72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm.

Calculation: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value.

Conclusion
This technical guide provides a foundational understanding of coniferyl acetate for

researchers and drug development professionals. While further experimental validation of its

spectroscopic properties and biological activities is necessary, the information presented

herein, based on its chemical structure and the activities of related compounds, suggests that

coniferyl acetate is a promising molecule for future investigation, particularly in the areas of

anti-inflammatory and antioxidant research. The provided synthesis and bioassay protocols

offer a starting point for such explorations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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